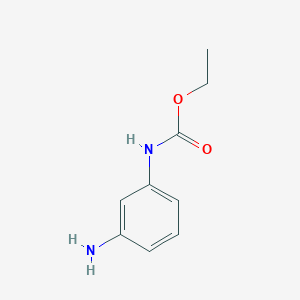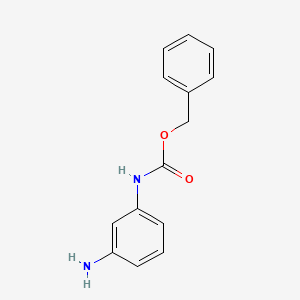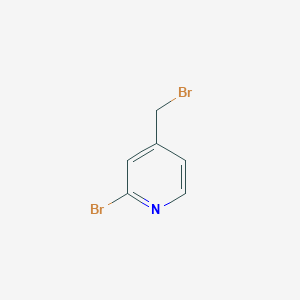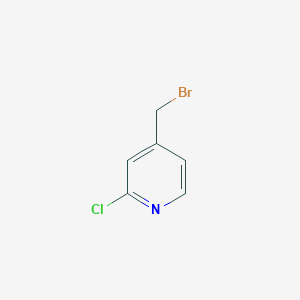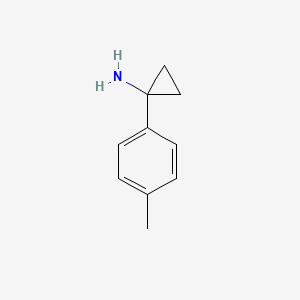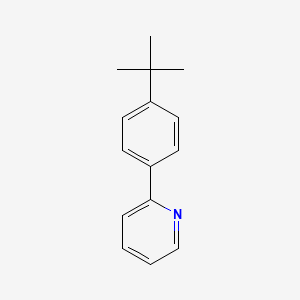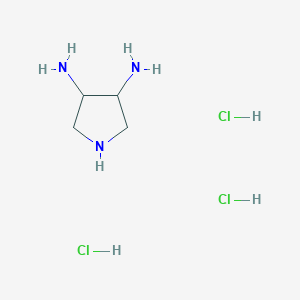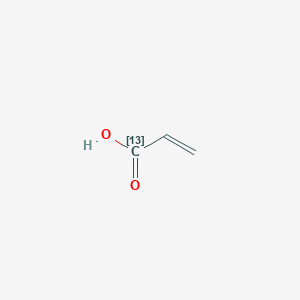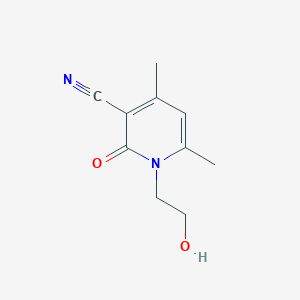
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The dihydropyridine nucleus is a common motif in calcium channel blockers and has been extensively studied for its pharmacological properties.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the pyrolysis of Schiff bases of 1-arylmethyleneamino-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitriles, which leads to the production of substituted benzonitriles and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile through a six-membered transition state. This reaction is a unimolecular first-order reaction, with the kinetics showing a good correlation with the substituent effects on the aryl group . Another approach utilizes microwave-assisted chemistry to synthesize tautomeric forms of dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides, with the structure of the products confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of tautomeric forms, which can be studied using NMR spectroscopy and theoretical calculations. The equilibrium between these forms can be influenced by the solvent and the substituents on the phenyl ring . Additionally, the crystal structure of related compounds, such as 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione, reveals the presence of hydrogen bonding and π-π interactions, contributing to the stability and supramolecular assembly of the molecules .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including cyclization and interactions with metals, which can lead to the formation of corrosion inhibitors. For instance, a new derivative of 1,2-dihydropyridine-3-carbonitrile has been synthesized and shown to act as an effective corrosion inhibitor on mild steel in acidic media . The performance of such inhibitors can be evaluated through techniques like weight loss measurements and scanning electron microscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and characterization . These compounds also exhibit interesting electronic and optical properties, as demonstrated by DFT calculations, which can be relevant for their potential applications in electronic materials. Moreover, the bioavailability and pharmacokinetic properties of these compounds can be assessed using computational tools, providing insights into their potential as drug candidates .
科学的研究の応用
-
Hydrogels in Biomedical Applications
- Hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .
- The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity .
- These properties are substantial for electrochemical and biomedical applications .
-
Smart Hydrogels
- Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Safety And Hazards
While specific safety and hazard information for “1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always important to handle chemicals with appropriate safety measures.
特性
IUPAC Name |
1-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(2)12(3-4-13)10(14)9(7)6-11/h5,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNVTSWCISTPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
